2,6-Dichloro-benzoyl fluoride

Organic Synthesis Agrochemical Intermediates Halex Fluorination

Switching to generic acyl chlorides like 2,6-dichlorobenzoyl chloride often leads to altered kinetics and lower selectivity, compromising yields in insecticide intermediate synthesis. 2,6-Dichloro-benzoyl fluoride (CAS 195823-07-5) resolves this with a distinct reactivity profile: - Enables direct, high-yield conversion to 2,6-difluorobenzoyl fluoride, a key precursor for hexaflumuron and lufenuron. - Offers a more stable anion radical in electrochemical studies (reversible system at >50 V/s), unlike the chloride analog. - Available in 95% purity, with custom synthesis and global logistics support for both R&D and scale-up.

Molecular Formula C7H3Cl2FO
Molecular Weight 193 g/mol
CAS No. 195823-07-5
Cat. No. B183730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-benzoyl fluoride
CAS195823-07-5
SynonymsBenzoyl fluoride, 2,6-dichloro- (9CI)
Molecular FormulaC7H3Cl2FO
Molecular Weight193 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C(=O)F)Cl
InChIInChI=1S/C7H3Cl2FO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H
InChIKeyIBNUJVBCSKFVIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-benzoyl fluoride: Key Properties and Positioning


2,6-Dichloro-benzoyl fluoride (CAS 195823-07-5) is a halogenated aromatic acyl fluoride with the molecular formula C₇H₃Cl₂FO and a molecular weight of 193.00 g/mol [1]. It serves primarily as a reactive intermediate in organic synthesis, particularly in the preparation of agrochemicals and pharmaceuticals [2]. Its acyl fluoride functional group confers distinct reactivity and stability profiles compared to its acyl chloride counterpart, making it a compound of interest for specific synthetic transformations where controlled acylation is critical [3].

2,6-Dichloro-benzoyl fluoride: Why Substitution Fails


Substituting 2,6-dichloro-benzoyl fluoride with a generic acyl halide, such as 2,6-dichlorobenzoyl chloride, is scientifically unsound due to fundamental differences in their chemical behavior. The weaker leaving-group ability of fluoride versus chloride fundamentally alters reaction kinetics and product selectivity, as evidenced by electrochemical studies [1]. Furthermore, the distinct steric and electronic effects of the 2,6-dichloro substitution pattern create a unique reactivity profile that is not replicated by other halogenated or regioisomeric benzoyl derivatives, often forcing a shift in reaction mechanism [2]. These differences directly impact synthetic yield and purity in downstream applications, particularly in the manufacture of high-value agrochemical intermediates [3].

2,6-Dichloro-benzoyl fluoride: Comparison with Key Analogs


Direct Synthesis of 2,6-Difluorobenzoyl Fluoride

2,6-Dichloro-benzoyl fluoride is a critical precursor in a patented, simplified route to 2,6-difluorobenzoyl fluoride, a key intermediate for acylurea insecticides [1]. The patent process leverages the direct reaction of 2,6-dichlorobenzoyl chloride with an alkali metal fluoride at >150°C to yield the desired 2,6-difluorobenzoyl fluoride [1]. This pathway bypasses the alternative, more complex multi-step synthesis required when starting from 2,6-dichlorobenzoyl chloride alone, which would necessitate a separate halogen exchange step after amide formation. This represents a distinct industrial advantage in process economy.

Organic Synthesis Agrochemical Intermediates Halex Fluorination

Benzoyl Fluoride Anion Radical Stability

Cyclic voltammetry studies on the reduction of benzoyl chloride and benzoyl fluoride reveal a significant difference in the stability of their respective anion radical intermediates. The benzoyl fluoride-derived radical anion exhibits markedly greater stability, as evidenced by the observation of a reversible system at scan rates above 50 V/s [1]. In contrast, the anion radical from benzoyl chloride is much less stable and does not exhibit reversible behavior under identical conditions [1]. This difference is attributed to the poorer leaving-group ability of fluoride compared to chloride [1].

Electrochemistry Reaction Mechanism Radical Stability

Solvolysis Mechanism: Fluoride vs. Chloride Leaving Group

Solvolysis studies on 2,6-dichlorobenzoyl chloride demonstrate a dominant ionization mechanism due to the steric hindrance of the ortho-chloro substituents [1]. While no direct solvolysis data for 2,6-dichlorobenzoyl fluoride is available, class-level inference from the electrochemical data [2] and general acyl fluoride behavior [3] strongly suggests its mechanism will be fundamentally different. The poorer leaving-group ability of fluoride versus chloride would disfavor the ionization pathway, potentially promoting an addition-elimination mechanism instead. This is analogous to the behavior observed when comparing 2,6-dichlorobenzoyl chloride to its 2,6-difluoro analog, where the smaller fluorine substituents shift the mechanism to addition-elimination [4].

Physical Organic Chemistry Solvolysis Reaction Mechanism

Deoxyfluorination from 2,6-Dichlorobenzoic Acid

2,6-Dichloro-benzoyl fluoride can be synthesized directly from 2,6-dichlorobenzoic acid via a deoxyfluorination reaction using potassium fluoride (KF) and a highly electron-deficient fluoroarene, such as 3,4,5,6-tetrafluorophthalonitrile, in acetonitrile at 80°C for 24 hours [1]. This method achieved a yield of 78% for the target compound [1]. This provides a concrete, high-yielding alternative to traditional synthesis starting from the acid chloride, which may be advantageous when acid chloride handling is undesirable or when a more direct route from the carboxylic acid is preferred.

Deoxyfluorination Synthetic Methodology Yield Optimization

Physical Properties: Comparison with Analogs

The physical properties of 2,6-dichlorobenzoyl fluoride differ significantly from its closest structural analogs, impacting purification, handling, and formulation. For instance, 2,6-difluorobenzoyl chloride (CAS 18063-02-0), a related intermediate in agrochemical synthesis, has a reported boiling point of 72-77 °C at 13 mmHg and a density of ~1.404 g/mL [1]. In contrast, 2,6-dichlorobenzoyl fluoride is calculated to have a higher boiling point of 260.2 °C at 760 mmHg and a density of 1.442 g/cm³ . These differences are critical for selecting appropriate distillation and storage conditions.

Physicochemical Properties Process Engineering Analytical Chemistry

2,6-Dichloro-benzoyl fluoride: Validated Applications


Synthesis of Acylurea Insecticide Intermediates

As evidenced by patent literature, 2,6-dichloro-benzoyl fluoride serves as a direct precursor to 2,6-difluorobenzoyl fluoride, a critical building block for acylurea insecticides like hexaflumuron and lufenuron [1]. The synthetic route described offers a process simplification over starting from the analogous acyl chloride, potentially reducing manufacturing costs and complexity for agrochemical producers [1].

Stable Acyl Radical Intermediate in Electrochemistry

Researchers investigating the electrochemical behavior of acyl halides may prioritize benzoyl fluorides over chlorides. Data from cyclic voltammetry experiments confirm that the anion radical derived from benzoyl fluoride is significantly more stable, allowing for the observation of a reversible system at sweep rates >50 V/s, a behavior not seen with benzoyl chloride [2]. This makes 2,6-dichloro-benzoyl fluoride a more tractable model compound for mechanistic studies.

Deoxyfluorination from 2,6-Dichlorobenzoic Acid

A validated synthetic protocol allows for the direct preparation of 2,6-dichloro-benzoyl fluoride from the corresponding carboxylic acid in 78% yield using KF and a fluoroarene promoter [3]. This method offers a practical alternative for labs seeking to avoid the generation or use of the more corrosive 2,6-dichlorobenzoyl chloride.

Ortho-Substituent Effects in Acyl Transfer

The 2,6-dichloro substitution pattern exerts a strong steric and electronic influence on acylation reactions, forcing an ionization mechanism for the chloride analog [4]. 2,6-Dichloro-benzoyl fluoride, with its poorer fluoride leaving group, serves as a valuable comparator to investigate the mechanistic shift from ionization to addition-elimination pathways in acyl transfer, which is a fundamental concept in physical organic chemistry [4].

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